

Spectroscopic Profile of 2-Thiopheneglyoxylic Acid: A Technical Guide

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Compound of Interest

Compound Name: **2-Thiopheneglyoxylic acid**

Cat. No.: **B043174**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Thiopheneglyoxylic acid** (CAS No: 4075-59-6), a molecule of interest in medicinal chemistry and materials science. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The experimental protocols outlined herein are designed to ensure reproducibility and accurate data interpretation.

Core Spectroscopic Data

The structural features of **2-Thiopheneglyoxylic acid** have been elucidated using a combination of spectroscopic techniques. The following sections present the quantitative data derived from ^1H NMR, ^{13}C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides critical insights into the carbon-hydrogen framework of a molecule. Due to the limited availability of directly published spectra for **2-Thiopheneglyoxylic acid**, the following data is predicted based on established chemical shift principles for thiophene and glyoxylic acid moieties.

Table 1: Predicted ^1H NMR Spectroscopic Data for **2-Thiopheneglyoxylic acid**

Chemical Shift (δ) ppm	Multiplicity	Assignment
~10.0 - 13.0	Singlet (broad)	Carboxylic Acid (-COOH)
~8.0 - 8.2	Doublet of doublets	H-5 (Thiophene)
~7.8 - 8.0	Doublet of doublets	H-3 (Thiophene)
~7.2 - 7.4	Triplet	H-4 (Thiophene)

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **2-Thiopheneglyoxylic acid**

Chemical Shift (δ) ppm	Assignment
~185 - 195	Carbonyl Carbon (C=O, ketone)
~160 - 170	Carbonyl Carbon (C=O, acid)
~140 - 145	C-2 (Thiophene)
~135 - 140	C-5 (Thiophene)
~130 - 135	C-3 (Thiophene)
~128 - 132	C-4 (Thiophene)

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups within a molecule. The data presented below is for the closely related compound, 2-Thiophenecarboxylic acid, which provides a strong basis for the expected vibrational frequencies in **2-Thiopheneglyoxylic acid**. The key difference to expect would be the presence of an additional carbonyl stretch from the glyoxylic ketone group.

Table 3: IR Spectroscopic Data for 2-Thiophenecarboxylic acid

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100 - 3000	Medium	Aromatic C-H Stretch
~3000 - 2500	Broad	O-H Stretch (Carboxylic Acid)
~1700 - 1680	Strong	C=O Stretch (Carboxylic Acid)
~1530	Medium	C=C Stretch (Thiophene Ring)
~1415	Medium	C-C Stretch (Thiophene Ring)
~1300	Medium	C-O Stretch / O-H Bend
~850	Strong	C-S Stretch

For **2-Thiopheneglyoxylic acid**, an additional strong absorption band is anticipated in the region of 1720-1700 cm⁻¹ corresponding to the ketone C=O stretch.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.

Table 4: Predicted Mass Spectrometry Data for **2-Thiopheneglyoxylic acid**

m/z	Interpretation
156	Molecular Ion (M ⁺)
111	Loss of COOH (M - 45)
83	Loss of COOH and CO (M - 45 - 28)

Experimental Protocols

The following are generalized yet detailed protocols for acquiring the spectroscopic data presented above.

Protocol 1: NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **2-Thiopheneglyoxylic acid** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.
- Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.
- Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.
- ¹H NMR Acquisition: Utilize a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition: Employ a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

Protocol 2: FTIR Spectroscopy (KBr Pellet Method)

- Sample Preparation: Grind a small amount (1-2 mg) of **2-Thiopheneglyoxylic acid** with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
- Background Spectrum: Record a background spectrum of the empty spectrometer.
- Sample Spectrum: Place the KBr pellet in the sample holder and acquire the IR spectrum over a range of 4000-400 cm⁻¹.

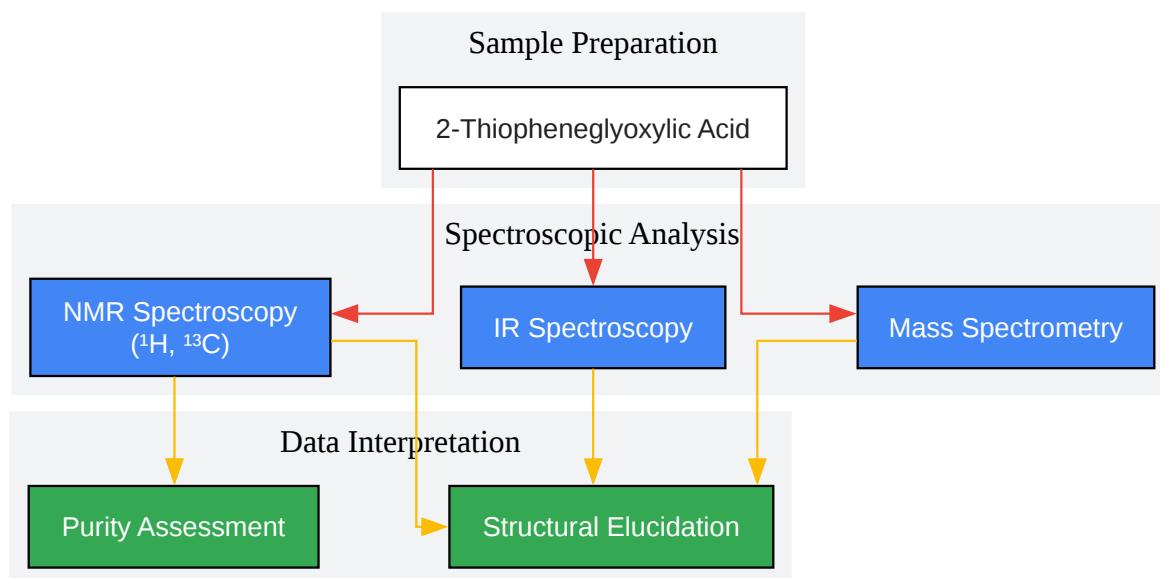
Protocol 3: Mass Spectrometry (Electron Ionization)

- Sample Introduction: Introduce a small amount of **2-Thiopheneglyoxylic acid** into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography if the compound is sufficiently volatile and thermally stable.
- Ionization: Utilize a standard electron ionization (EI) source at 70 eV to generate the molecular ion and fragment ions.

- Mass Analysis: Separate the ions based on their mass-to-charge ratio using a quadrupole or time-of-flight (TOF) mass analyzer.
- Detection: Detect the ions and generate a mass spectrum displaying the relative abundance of each ion.

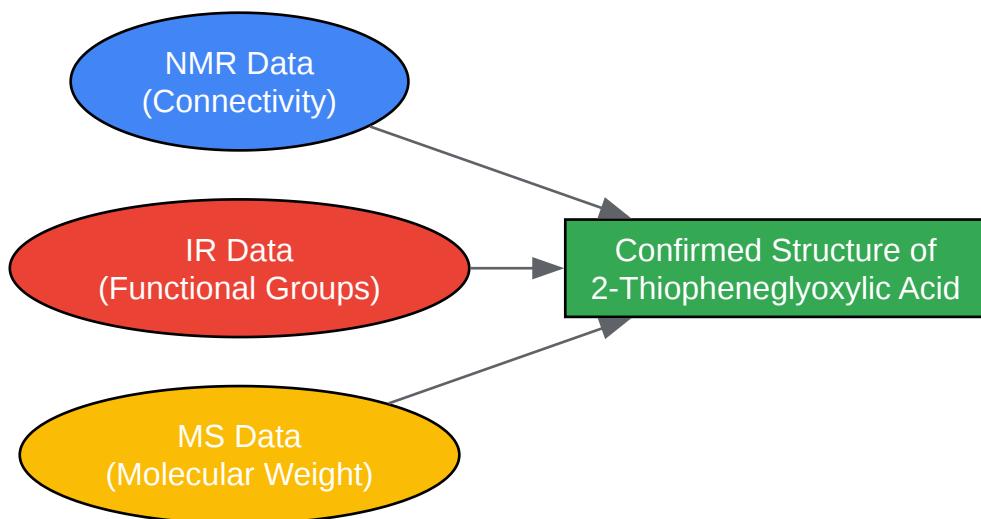
Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of an organic compound like **2-Thiopheneglyoxylic acid**.



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Caption: Workflow for Spectroscopic Analysis of **2-Thiopheneglyoxylic Acid**.



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Caption: Integration of Spectroscopic Data for Structural Confirmation.

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